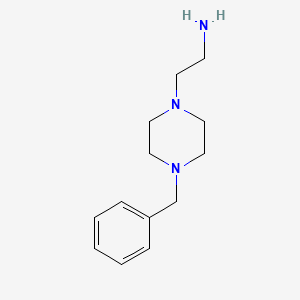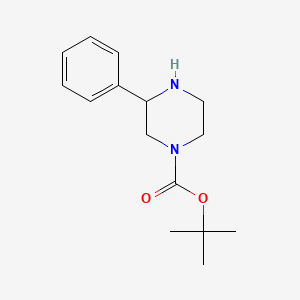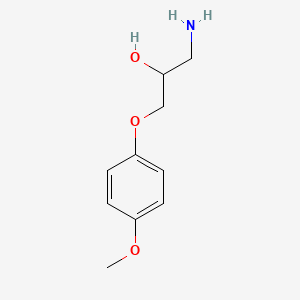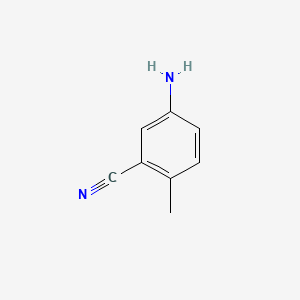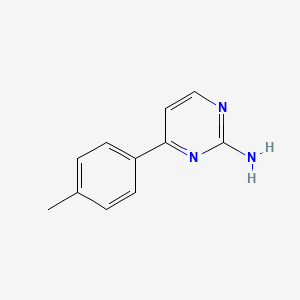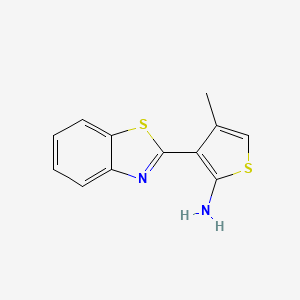
3-Amino-5-tert-butylthiophene-2-carbonitrile
Vue d'ensemble
Description
3-Amino-5-tert-butylthiophene-2-carbonitrile (3-ATBC) is a relatively new research chemical with a wide range of potential applications. It is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. It is of particular interest due to its unique structure, which has the potential to be used in a number of different scientific research applications.
Applications De Recherche Scientifique
Antitumor Applications
3-Amino-5-tert-butylthiophene-2-carbonitrile derivatives have been explored for their potential antitumor properties. A study focused on novel targets of 2-aminothiophene derivatives synthesized using the Gewald methodology, demonstrated inhibition of tumor cell growth in human tumor cell lines, namely hepatocellular carcinoma and mammary gland breast cancer, suggesting its potential as an antitumor agent (Khalifa & Algothami, 2020).
Corrosion Inhibition
Research has shown the efficacy of thiophene derivatives in inhibiting corrosion of mild steel in acidic environments. For example, a study using 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors demonstrated their effectiveness in protecting mild steel in 1 M HCl solution, acting as anodic type inhibitors (Verma et al., 2015).
Supramolecular Chemistry and Microwave-Directed Synthesis
There is research on the microwave-directed, regiodivergent synthesis of 1,2-teraryls using thiophene derivatives, highlighting the utility of microwave irradiation in altering reaction pathways and outcomes in supramolecular chemistry (Singh et al., 2016).
Structural Studies and X-ray Analysis
Studies have been conducted on the synthesis of N-(pyrrol-2-yl)amines using 1-tert-butyl-5-(arylideneamino)-1H-pyrrole-3-carbonitriles, including X-ray structural analyses to understand their molecular conformations and interactions (Macías et al., 2018).
Photovoltaic Properties in Organic-Inorganic Diodes
Research on thiophene derivatives has explored their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. This includes studying the electrical properties of heterojunction diodes under various conditions (Zeyada et al., 2016).
Antimicrobial and Antifungal Applications
Derivatives of 2-aminothiophene-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results in combating microbial and fungal infections (Al-Omran et al., 2002).
Novel Material Synthesis
In the synthesis of new materials, a study demonstrated the creation of 2-amino-4-ferrocenylthiophene-3-carbonitrile through the Gewald reaction, aiming to develop new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).
Propriétés
IUPAC Name |
3-amino-5-tert-butylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)8-4-6(11)7(5-10)12-8/h4H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOOZZBIGDJRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384575 | |
| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677277-39-3 | |
| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)
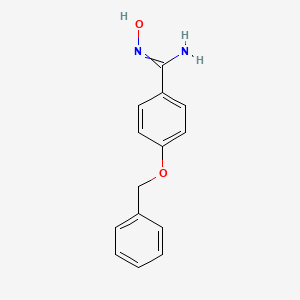
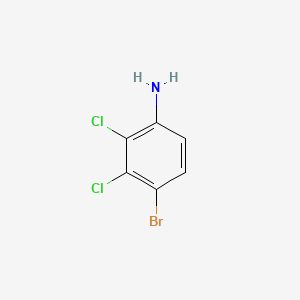
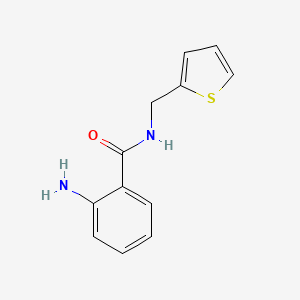


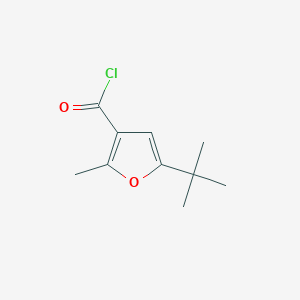
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)
